2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid
Description
2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that features a quinoline core substituted with a thiophene ring
Properties
IUPAC Name |
2-(5-ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-3-11-5-7-16(21-11)15-9-13(17(19)20)12-8-10(2)4-6-14(12)18-15/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWJVGDWLYHRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid typically involves the condensation of 5-ethylthiophene-2-carbaldehyde with 6-methylquinoline-4-carboxylic acid under acidic conditions. The reaction may be catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, leading to derivatives with potentially enhanced properties .
Biology
- Bioactive Molecule : Research indicates that this compound exhibits antimicrobial, anticancer, and anti-inflammatory properties. Its interaction with biological targets may involve enzyme inhibition or receptor modulation, making it a candidate for drug development .
Medicine
- Pharmaceutical Development : The compound is being explored as a lead compound in the development of new pharmaceuticals targeting diseases such as cancer and infections. Its unique structural features may contribute to its efficacy against specific molecular targets .
Industry
- Organic Semiconductors : In the field of materials science, this compound is utilized in developing organic semiconductors for electronic devices. Its electronic properties are influenced by the presence of both thiophene and quinoline moieties .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential for further development into therapeutic agents.
Case Study 2: Antimicrobial Properties
Research highlighted the antimicrobial efficacy of this compound against several bacterial strains. The mechanism was linked to its ability to disrupt bacterial cell membranes, showcasing its potential as an antibiotic alternative.
Mechanism of Action
The mechanism of action of 2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group on the thiophene ring.
2-(5-Ethylthiophen-2-yl)-4-methylquinoline-6-carboxylic acid: Similar structure but with different positions of the methyl and carboxylic acid groups.
Uniqueness
2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the thiophene and quinoline rings provides a versatile scaffold for further functionalization and optimization in various applications.
Biological Activity
2-(5-Ethylthiophen-2-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring both quinoline and thiophene moieties, suggests a wide range of biological interactions. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 297 Da. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various quinoline derivatives against different bacterial strains, showing that modifications in the structure can enhance their activity. The specific compound under discussion has been noted for its potential to inhibit bacterial growth, although detailed quantitative data on its efficacy compared to standard antibiotics is still required .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, related compounds have demonstrated activity against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 7.7 to 14.2 µg/ml, indicating promising anticancer properties when compared to established chemotherapeutic agents like 5-fluorouracil .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µg/ml) | Reference Drug | Reference Drug IC50 (µg/ml) |
|---|---|---|---|---|
| Compound A | HepG2 | 7.7 | 5-Fluorouracil | 7.9 |
| Compound B | HCT116 | 14.2 | Afatinib | 11.4 |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also noteworthy. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, specific data regarding the anti-inflammatory effects of this compound remains limited and warrants further investigation .
The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors implicated in disease processes. For example, it may act as an inhibitor of certain kinases or enzymes involved in tumor progression or microbial resistance mechanisms .
Case Studies and Research Findings
Recent studies have synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their biological activities:
- Antitumor Evaluation : A series of quinoline derivatives were synthesized and tested for their ability to inhibit EGFR (Epidermal Growth Factor Receptor), a common target in cancer therapy. Some derivatives exhibited moderate inhibition with IC50 values at micromolar levels .
- Molecular Docking Studies : Molecular docking has been employed to predict how these compounds interact at the molecular level with targets such as EGFR kinase, providing insights into their potential efficacy as therapeutic agents .
Q & A
Q. How do structural modifications impact its biological activity?
- Methodological Answer : Table 2 : Structure-Activity Relationship (SAR) Insights
Q. How can computational methods clarify its mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-gyrase complexes to analyze stability of hydrogen bonds (e.g., between COO⁻ and Arg1216).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with MIC values to design potent analogs .
Data Contradictions and Resolutions
- Synthesis Protocols : Classical methods (e.g., Skraup) may produce low yields (<30%) due to side reactions, while transition metal-catalyzed approaches (e.g., Suzuki coupling) improve efficiency (>60%) but require palladium catalysts .
- Biological Activity : Derivatives with bulkier substituents (e.g., phenanthrene) show higher MIC values (16 μg/mL) but poor solubility, necessitating formulation studies to balance efficacy and pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
